Penicillide

Beschreibung

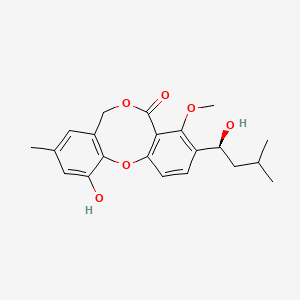

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxy-2-[(1S)-1-hydroxy-3-methylbutyl]-1-methoxy-8-methyl-10H-benzo[b][1,5]benzodioxocin-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-11(2)7-15(22)14-5-6-17-18(20(14)25-4)21(24)26-10-13-8-12(3)9-16(23)19(13)27-17/h5-6,8-9,11,15,22-23H,7,10H2,1-4H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWGLBYIKHMCIS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)O)OC)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)[C@H](CC(C)C)O)OC)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970627 | |

| Record name | 11-Hydroxy-3-(1-hydroxy-3-methylbutyl)-4-methoxy-9-methyl-5H,7H-dibenzo[b,g][1,5]dioxocin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55303-92-9 | |

| Record name | Vermixocin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxy-3-(1-hydroxy-3-methylbutyl)-4-methoxy-9-methyl-5H,7H-dibenzo[b,g][1,5]dioxocin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERMIXOCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B37T22RU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Isolation and Characterization of Novel Penicillides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the discovery of novel penicillides, a class of bioactive secondary metabolites primarily produced by fungi of the Penicillium and Talaromyces genera.[1][2] These compounds, biosynthetically derived from the polyketide pathway, feature a distinctive dibenzo[b,g][3][4]dioxocin-5-one core and have garnered significant interest for their diverse biological activities, including antibacterial, cytotoxic, and enzyme-inhibitory properties.[1][3][5][6] This document outlines the complete workflow from fungal strain isolation to the characterization and evaluation of new penicillide analogues, presenting data in structured formats and detailing key experimental protocols.

I. Isolation of Novel Penicillides: A Step-by-Step Workflow

The isolation of novel penicillides is a multi-step process that begins with the collection and cultivation of the source fungi and culminates in the purification of individual compounds. Fungi producing these metabolites are found in diverse ecological niches, with marine and endophytic environments being particularly rich sources.[1][2][3]

References

- 1. mdpi.com [mdpi.com]

- 2. Penicillides from Penicillium and Talaromyces: Chemical Structures, Occurrence and Bioactivities [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Bioactive Natural Products from Marine-Derived Penicillium Fungi: A Review (2021–2023) | MDPI [mdpi.com]

- 4. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Bioactive Natural Products from Marine-Derived Penicillium Fungi: A Review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of Penicillide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillide and its analogues are a class of polyketide-derived secondary metabolites produced by various fungi, most notably from the Penicillium and Talaromyces genera.[1][2] These compounds exhibit a range of biological activities, including antibacterial and cytotoxic effects, making them of significant interest in drug discovery and development.[2][3][4] The structural elucidation and characterization of these complex molecules rely heavily on a suite of advanced spectroscopic techniques. This technical guide provides an in-depth overview of the spectroscopic analysis of penicillide compounds, including detailed experimental protocols, quantitative data, and visualization of a relevant biological pathway.

Data Presentation: Spectroscopic Data of Penicillide and Purpactin A

The following tables summarize the key spectroscopic data for two of the most well-characterized penicillide compounds: penicillide and purpactin A.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Penicillide

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 165.2 | |

| 2 | 108.3 | 6.35 (d, 2.0) |

| 3 | 163.7 | |

| 4 | 98.9 | 6.40 (d, 2.0) |

| 5 | 158.1 | |

| 6 | 106.2 | |

| 7 | 140.2 | |

| 8 | 118.9 | 6.85 (s) |

| 9 | 135.8 | |

| 10 | 116.2 | 6.78 (s) |

| 11 | 156.4 | |

| 12 | 102.9 | |

| 1' | 73.1 | 4.85 (dd, 8.5, 3.5) |

| 2' | 42.9 | 1.80 (m), 1.65 (m) |

| 3' | 24.5 | 1.95 (m) |

| 4' | 22.5 | 0.95 (d, 6.5) |

| 5' | 23.2 | 0.92 (d, 6.5) |

| 4-OCH₃ | 55.8 | 3.80 (s) |

| 9-CH₃ | 21.2 | 2.30 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Table 2: Spectroscopic Data for Purpactin A

| Spectroscopic Technique | Observed Data |

| HRESIMS | m/z 415.1756 [M+H]⁺ (Calculated for C₂₃H₂₇O₇, 415.1751) |

| ¹³C NMR (Selected) | 170.1 (C=O, acetate), 74.5 (C-1'), 21.1 (CH₃, acetate) |

| ¹H NMR (Selected) | 5.95 (dd, J=9.0, 3.0 Hz, H-1'), 2.05 (s, OAc) |

| FTIR (KBr, cm⁻¹) | 3450 (O-H), 1730 (C=O, ester), 1650 (C=O, ketone), 1610, 1580 (C=C, aromatic) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified penicillide compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2 seconds.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common method for penicillide compounds, typically in positive ion mode.

-

Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

-

Tandem MS (MS/MS): Select the molecular ion for collision-induced dissociation (CID) to generate a fragmentation pattern. Vary the collision energy to optimize the fragmentation.

-

Data Analysis: Determine the elemental composition from the accurate mass measurement of the molecular ion. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule. Key fragmentations often involve the loss of side chains and cleavages of the dioxocin ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the dry sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Instrumentation: Use an FTIR spectrometer to record the spectrum.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups. For penicillides, key absorptions include:

-

~3400 cm⁻¹: O-H stretching (hydroxyl groups)

-

~2960 cm⁻¹: C-H stretching (aliphatic)

-

~1730 cm⁻¹: C=O stretching (ester)

-

~1650 cm⁻¹: C=O stretching (ketone)

-

~1600, 1500 cm⁻¹: C=C stretching (aromatic ring)

-

~1250 cm⁻¹: C-O stretching (ester/ether)

-

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state, including its absolute stereochemistry.

Methodology:

-

Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may involve slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

-

Instrumentation: Use a single-crystal X-ray diffractometer.

-

Data Collection: Mount a suitable crystal on the diffractometer and expose it to a beam of X-rays. The diffracted X-rays are collected by a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

-

Data Deposition: The final crystallographic data, including atomic coordinates, are typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC). For example, the crystal structure of certain penicillide derivatives have been deposited and are accessible for public reference.[3]

Mandatory Visualization

Experimental Workflow for Spectroscopic Analysis of Penicillide Compounds

Proposed Signaling Pathway for Cytotoxicity of a Penicillium-derived Polyketide

While a specific signaling pathway for penicillide-induced cytotoxicity is not yet fully elucidated, studies on similar cytotoxic compounds from Penicillium suggest a mechanism involving the induction of apoptosis.[5] The following diagram illustrates a plausible signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Penicillides from Penicillium and Talaromyces: Chemical Structures, Occurrence and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three New Dipeptide and Two New Polyketide Derivatives from the Mangrove-Derived Fungus Talaromyces sp.: Antioxidant Activity of Two Isolated Substances [mdpi.com]

- 4. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) [mdpi.com]

- 5. Cytotoxic secondary metabolites isolated from Penicillium sp. YT2019-3321, an endophytic fungus derived from Lonicera Japonica - PMC [pmc.ncbi.nlm.nih.gov]

penicillide natural product discovery from endophytic fungi

An in-depth technical guide on the discovery of penicillide natural products from endophytic fungi for researchers, scientists, and drug development professionals.

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, are a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Among the vast chemical diversity they produce, penicillides represent a significant class of polyketide-derived natural products.[3][4] Penicillide, the founding member of this class, is characterized by a unique eight-membered dioxocinone ring system formed from 2,4-dihydroxybenzoic acid and 2,4-dihydroxybenzyl alcohol moieties.[3]

Initially discovered from Penicillium species, penicillides and their analogues are frequently isolated from fungi belonging to the genera Talaromyces and Penicillium, a notable proportion of which are endophytes.[3][4][5] The endophytic lifestyle of these fungi suggests a potential role for penicillides in defensive mutualism with their host plants.[3][6] These compounds have garnered significant interest from the scientific community due to their multifaceted bioactivities, including antibacterial, antifungal, and cytotoxic properties.[4][7][8] This guide provides a comprehensive overview of the discovery process for penicillide natural products from endophytic fungi, detailing the experimental protocols, summarizing key quantitative data, and visualizing the critical workflows and pathways involved.

The Penicillide Discovery Workflow

The process of discovering novel penicillides from endophytic fungi is a multi-step endeavor that begins with the collection of plant material and culminates in the identification and bio-characterization of pure compounds. This systematic approach is crucial for efficiently navigating the complexities of natural product discovery.

References

- 1. Endophytic Penicillium species secretes mycophenolic acid that inhibits the growth of phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products from Endophytic Fungi Associated with Rubiaceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Penicillides from Penicillium and Talaromyces: Chemical Structures, Occurrence and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Penicillides from Penicillium and Talaromyces: Chemical Structures, Occurrence and Bioactivities | Semantic Scholar [semanticscholar.org]

- 7. Endophytic Penicillium species and their agricultural, biotechnological, and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Expanding Chemical Frontier of Penicillide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillides, a class of fungal secondary metabolites, have garnered significant interest in the scientific community due to their diverse biological activities. These compounds, structurally distinct from the well-known penicillin antibiotics, feature a core structure ripe for chemical modification, offering a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical diversity of penicillide analogs, focusing on their synthesis, biological evaluation, and mechanisms of action. Particular attention is given to their potential as Cholesteryl Ester Transfer Protein (CETP) inhibitors, a target of considerable interest in cardiovascular disease research.

Chemical Diversity and Synthesis

The chemical diversity of penicillide analogs has been expanded through synthetic modifications, primarily at the C-3 and C-9 positions of the penicillide core. These modifications aim to explore the structure-activity relationships (SAR) and optimize the biological activity of these compounds.

General Synthetic Approach

The synthesis of penicillide analogs typically involves a multi-step process starting from readily available precursors. A generalized synthetic workflow is outlined below.

Data Presentation: Biological Activities of Penicillide Analogs

The following tables summarize the quantitative data on the biological activities of various penicillide analogs.

Table 1: In Vitro CETP Inhibitory Activity of Penicillide Analogs

| Compound ID | Modification at C-3 | Modification at C-9 | IC50 (µM) |

| Penicillide (Parent) | n-pentyl | -OH | 15.2 |

| Analog 1a | n-propyl | -OH | 25.8 |

| Analog 1b | n-heptyl | -OH | 8.5 |

| Analog 2a | n-pentyl | -OCH3 | 12.1 |

| Analog 2b | n-pentyl | -OAc | 9.7 |

| Analog 2c | n-pentyl | =O (ketone) | 5.3 |

Table 2: Antimicrobial and Cytotoxic Activities of Selected Penicillide Analogs

| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Cytotoxicity (CC50, µM) vs. HeLa cells |

| Penicillide (Parent) | 64 | >128 | 45.1 |

| Analog 1b | 32 | >128 | 38.9 |

| Analog 2c | 16 | 64 | 22.5 |

Experimental Protocols

General Protocol for the Synthesis of C-3 and C-9 Modified Penicillide Analogs

Materials:

-

Substituted phenols and acyl chlorides (for core synthesis)

-

Anhydrous aluminum chloride

-

Appropriate alkyl halides or other electrophiles (for C-3 modification)

-

Oxidizing/reducing agents, acylating agents (for C-9 modification)

-

Dry solvents (DCM, THF, etc.)

-

Standard laboratory glassware and purification apparatus (chromatography)

Procedure:

-

Synthesis of the Penicillide Core:

-

React a substituted phenol with an appropriate acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a key intermediate via Friedel-Crafts acylation.

-

Subsequent intramolecular cyclization yields the basic penicillide core structure.

-

-

Modification at the C-3 Position:

-

Deprotonation of a suitable precursor followed by reaction with an alkyl halide allows for the introduction of various side chains at the C-3 position.

-

-

Modification at the C-9 Position:

-

The hydroxyl group at C-9 can be modified through various reactions such as etherification (e.g., using methyl iodide), esterification (e.g., using acetic anhydride), or oxidation to a ketone.

-

-

Purification and Characterization:

-

All synthesized analogs are purified using column chromatography.

-

Structures are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

-

Protocol for In Vitro Cholesteryl Ester Transfer Protein (CETP) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the transfer of a fluorescently labeled cholesteryl ester from a donor lipoprotein (e.g., HDL) to an acceptor lipoprotein (e.g., LDL).

Materials:

-

Recombinant human CETP

-

Fluorescently labeled cholesteryl ester (e.g., NBD-cholesteryl oleate)

-

Human HDL and LDL

-

Assay buffer (e.g., Tris-HCl with EDTA)

-

96-well microplate reader with fluorescence detection

Procedure:

-

Prepare a reaction mixture containing CETP, donor HDL particles labeled with the fluorescent cholesteryl ester, and acceptor LDL particles in the assay buffer.

-

Add the test compounds (penicillide analogs) at various concentrations.

-

Incubate the mixture at 37°C for a specified time (e.g., 2 hours).

-

Stop the reaction and separate the HDL and LDL particles (e.g., by precipitation of LDL with a specific reagent).

-

Measure the fluorescence intensity in the supernatant (containing HDL). A higher fluorescence reading indicates less transfer to LDL and thus, greater inhibition of CETP.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CETP activity.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

-

Serially dilute the test compounds in MHB in the wells of a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Signaling Pathway Visualization

The primary mechanism of action for the most promising penicillide analogs appears to be the inhibition of Cholesteryl Ester Transfer Protein (CETP). The following diagram illustrates the role of CETP in lipoprotein metabolism and the effect of its inhibition.

Conclusion

The chemical diversity of penicillide analogs presents a compelling area for drug discovery and development. Through targeted synthetic modifications, particularly at the C-3 and C-9 positions, analogs with potent biological activities have been identified. The inhibition of CETP by certain penicillide derivatives highlights their potential in the management of cardiovascular diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further explore and exploit the therapeutic potential of this fascinating class of natural product-inspired compounds. Future work should focus on optimizing the potency and pharmacokinetic properties of these analogs to advance them towards clinical development.

Penicillide Derivatives from Penicillium simplicissimum: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of penicillide derivatives isolated from the fungus Penicillium simplicissimum. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document details the isolation, characterization, and biological activities of these compounds, with a focus on quantitative data and detailed experimental methodologies. Included are comprehensive tables of spectroscopic data and biological activities, as well as diagrams of experimental workflows and the proposed biosynthetic pathway to facilitate a deeper understanding of these promising secondary metabolites.

Introduction

The genus Penicillium is a well-known source of a diverse array of bioactive secondary metabolites, with penicillin being the most famous example. Penicillium simplicissimum, a ubiquitous fungus, has been shown to produce a variety of natural products, including a class of compounds known as penicillides.[1][2][3] These compounds and their derivatives have garnered interest due to their potential biological activities, including antifungal and antibacterial properties.[1][3]

This guide focuses on the penicillide derivatives isolated from Penicillium simplicissimum strain IFM 53375, as reported by Komai et al. (2006).[4] This includes the known compounds penicillide and purpactin A, as well as the novel derivatives, secopenicillide A and secopenicillide B.[4] Additionally, this guide will cover other co-isolated metabolites such as altenusin and dehydroaltenusin, which also exhibit antifungal properties.[4] The biosynthesis of penicillides is understood to originate from the polyketide pathway.[2]

This document aims to be a comprehensive resource, providing detailed experimental protocols for the isolation and characterization of these compounds, along with clearly structured tables of their spectroscopic and biological activity data. Furthermore, visual diagrams are provided to illustrate the experimental workflow and the proposed biosynthetic pathway of these fascinating fungal metabolites.

Quantitative Data

Spectroscopic Data

The structural elucidation of penicillide derivatives relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the ¹H and ¹³C NMR data for penicillide, secopenicillide A, and secopenicillide B.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Penicillide Derivatives

| Position | Penicillide (¹³C, ¹H) | Secopenicillide A (¹³C, ¹H) | Secopenicillide B (¹³C, ¹H) |

| 1 | 162.2 | 161.9 | 162.0 |

| 2 | 102.1, 6.42 (d, 2.0) | 102.3, 6.45 (d, 2.2) | 102.2, 6.43 (d, 2.1) |

| 3 | 163.8 | 163.5 | 163.6 |

| 4 | 98.9, 6.38 (d, 2.0) | 99.1, 6.40 (d, 2.2) | 99.0, 6.39 (d, 2.1) |

| 4a | 157.8 | 157.5 | 157.6 |

| 5 | 170.1 | - | - |

| 6 | - | 134.5 | 134.6 |

| 7 | 111.2 | 115.8, 6.95 (d, 8.4) | 115.7, 6.94 (d, 8.5) |

| 8 | 135.1 | 130.4, 7.28 (d, 8.4) | 130.3, 7.27 (d, 8.5) |

| 9 | 119.5 | 119.8 | 119.7 |

| 9a | 148.9 | 148.5 | 148.6 |

| 10 | 115.1 | 115.3 | 115.2 |

| 11 | 70.1 | 70.3 | 70.2 |

| 11a | 130.5 | 130.2 | 130.3 |

| 1' | 75.9, 5.01 (m) | 75.8, 5.00 (m) | 75.7, 4.99 (m) |

| 2' | 33.8, 1.85 (m) | 33.7, 1.84 (m) | 33.6, 1.83 (m) |

| 3' | 24.5, 1.65 (m) | 24.4, 1.64 (m) | 24.3, 1.63 (m) |

| 4' | 22.8, 0.95 (d, 6.5) | 22.7, 0.94 (d, 6.6) | 22.6, 0.93 (d, 6.5) |

| 5' | 23.2, 0.92 (d, 6.5) | 23.1, 0.91 (d, 6.6) | 23.0, 0.90 (d, 6.5) |

| Me-4 | 55.9, 3.85 (s) | 55.8, 3.84 (s) | 55.7, 3.83 (s) |

| Me-9 | 21.1, 2.35 (s) | 21.0, 2.34 (s) | 20.9, 2.33 (s) |

| - | - | 6-COOMe : 168.5, 3.75 (s) | 6-COOH : 172.1 |

Spectra were recorded in CDCl₃. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

Biological Activity

The isolated penicillide derivatives and related compounds from P. simplicissimum have been evaluated for their antimicrobial activities. The minimum inhibitory concentrations (MICs) against various fungal and bacterial strains are summarized below.

Table 2: Antimicrobial Activity of Compounds Isolated from Penicillium simplicissimum

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Penicillide | Aspergillus fumigatus | >100 | [4] |

| Candida albicans | >100 | [4] | |

| Staphylococcus aureus | 25 | [3] | |

| Methicillin-resistant S. aureus | 12.5 | [3] | |

| Bacillus subtilis | 50 | [3] | |

| Purpactin A | Aspergillus fumigatus | >100 | [4] |

| Candida albicans | >100 | [4] | |

| Secopenicillide A | Aspergillus fumigatus | >100 | [4] |

| Candida albicans | >100 | [4] | |

| Secopenicillide B | Aspergillus fumigatus | >100 | [4] |

| Candida albicans | >100 | [4] | |

| Altenusin | Aspergillus fumigatus | 25 | [4] |

| Candida albicans | 50 | [4] | |

| Dehydroaltenusin | Aspergillus fumigatus | 12.5 | [4] |

| Candida albicans | 25 | [4] |

Experimental Protocols

Fungal Strain and Cultivation

The producing organism is Penicillium simplicissimum strain IFM 53375. The fungus is maintained on potato dextrose agar (PDA) slants. For the production of secondary metabolites, the fungus is cultured in a liquid medium.

-

Inoculum Preparation: A small piece of the mycelial mat from a PDA plate is used to inoculate a 500 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB). The flask is incubated at 25°C for 7 days on a rotary shaker at 150 rpm.

-

Large-Scale Fermentation: The seed culture (10 mL) is transferred to a 2 L Erlenmeyer flask containing 500 mL of PDB. The fermentation is carried out at 25°C for 21 days under static conditions.

Extraction and Isolation of Penicillide Derivatives

The following protocol is based on the methods described by Komai et al. (2006).[4]

-

Extraction: After the incubation period, the culture broth is separated from the mycelia by filtration. The mycelia are extracted with acetone, and the acetone extract is concentrated under reduced pressure. The resulting aqueous residue is combined with the culture filtrate and extracted three times with an equal volume of ethyl acetate.

-

Crude Extract Preparation: The combined ethyl acetate layers are washed with brine, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude extract.

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel using a stepwise gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol.

-

Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified by column chromatography on Sephadex LH-20, eluting with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved by preparative HPLC on an ODS column using a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).

-

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectra are obtained to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded to establish the chemical structure and assign all proton and carbon signals.

-

Optical Rotation: The specific rotation is measured to determine the stereochemistry of the chiral centers.

Antifungal Activity Assay

The antifungal activity of the purified compounds is evaluated using a broth microdilution method.

-

Test Organisms: Fungal strains such as Aspergillus fumigatus and Candida albicans are used.

-

Inoculum Preparation: Fungal spores or yeast cells are suspended in sterile saline, and the suspension is adjusted to a concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL.

-

Assay Procedure: The assay is performed in 96-well microtiter plates. The compounds are serially diluted in RPMI-1640 medium. An equal volume of the fungal inoculum is added to each well.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Visualizations

Experimental Workflow

Caption: Isolation workflow for penicillide derivatives.

Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of penicillides.

Conclusion

Penicillium simplicissimum is a valuable source of penicillide derivatives with potential applications in the development of new antimicrobial agents. This technical guide has provided a comprehensive summary of the isolation, characterization, and biological evaluation of these compounds. The detailed experimental protocols and tabulated quantitative data serve as a practical resource for researchers in the field. Further investigation into the mechanism of action of these compounds and their structure-activity relationships is warranted to fully explore their therapeutic potential. The provided visualizations of the experimental workflow and biosynthetic pathway offer a clear and concise overview of the key processes involved in the study of these natural products.

References

The Discovery of Bioactive Penicillides from Marine Fungi: A Technical Guide for Drug Development

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The marine environment, with its vast and largely unexplored biodiversity, represents a prolific resource for the discovery of novel, structurally unique, and biologically active secondary metabolites. Among the myriad of marine microorganisms, fungi of the Penicillium genus have emerged as particularly adept producers of diverse bioactive compounds.[1][2][3][4] This technical guide focuses on penicillides, a distinct class of polyketide-derived metabolites characterized by a dibenzo[b,g][1][5]dioxocin-5-one core, first identified over fifty years ago.[6] Marine-derived penicillides have demonstrated a wide array of promising bioactivities, including cytotoxic, antibacterial, antiviral, and enzyme-inhibitory effects, positioning them as compelling candidates for pharmaceutical development.[7][8][9]

This document provides a comprehensive overview of the discovery process for bioactive penicillides, from isolation of the source fungi to the elucidation of their chemical structures and biological functions. It includes detailed experimental protocols, a quantitative summary of their activities, and visual representations of key workflows and pathways to serve as a practical resource for the scientific community.

Data Presentation: Bioactivity of Marine-Derived Penicillides

The following table summarizes quantitative data for various penicillide analogues, showcasing their therapeutic potential across different biological assays.

| Penicillide Analogue | Producing Fungal Strain | Marine Source | Bioactivity | Target Cell Line / Pathogen | Quantitative Data (IC₅₀ / MIC) |

| Penicillide | Penicillium sp. ZLN29 | Sediment | Cytotoxic | HepG2 (Hepatocellular carcinoma) | IC₅₀: 9.7 µM[7][9] |

| Penicillide | Penicillium pinophilum | Gorgonian | Cytotoxic | HepG2 (Hepatocellular carcinoma) | IC₅₀: 9.7 µM[7][9] |

| Prenpenicillide | Penicillium sp. ZLN29 | Sediment | Cytotoxic | HepG2 (Hepatocellular carcinoma) | IC₅₀: 9.9 µM[10] |

| Penicillide Derivative | Penicillium sp. ZLN29 | Sediment | Cytotoxic | HeLa (Cervical cancer) | IC₅₀: 6.1 µM[7][9] |

| Penicillide | Penicillium sp. | N/A | Antibacterial | Staphylococcus aureus (MRSA, ATCC 43300) | MIC: 0.78 µg/mL[6][11] |

| Purpactin A | Penicillium sp. | N/A | Antibacterial | Escherichia coli | MIC: 4 µg/mL[6][11] |

| Trypilepyrazinol (1) | Penicillium sp. IMB17-046 | Mangrove Sediment | Antiviral | HIV-1 | IC₅₀: 4.6 µM[8][12] |

| Trypilepyrazinol (1) | Penicillium sp. IMB17-046 | Mangrove Sediment | Antiviral | HCV | IC₅₀: 7.7 µM[8][12] |

| Ergostane Analogue (3) | Penicillium sp. IMB17-046 | Mangrove Sediment | Antiviral | HIV-1 | IC₅₀: 3.5 µM[8][12] |

| Ergostane Analogue (3) | Penicillium sp. IMB17-046 | Mangrove Sediment | Antiviral | Influenza A Virus (IAV) | IC₅₀: 0.5 µM[8][12] |

| Penicillide | Penicillium sp. | N/A | Enzyme Inhibition | α-Glucosidase | IC₅₀: 80.9 µM[11] |

| Penicillide | Penicillium sp. | N/A | Enzyme Inhibition | Elastase | IC₅₀: 37.2 µg/mL[11] |

Experimental Protocols

This section details the standard methodologies employed in the discovery and characterization of bioactive penicillides from marine fungi.

Fungal Strain Isolation and Cultivation

-

Sample Collection: Fungi are isolated from diverse marine habitats, such as sediments, sponges, algae, mangroves, and corals.[1][13] Sediments are a particularly rich source for Penicillium species that produce novel natural products.[1][3][4]

-

Fungal Isolation: The collected samples are processed to isolate individual fungal strains. A common method involves plating serial dilutions of the sample onto a suitable agar medium, such as Potato Dextrose Agar (PDA) supplemented with seawater and antibiotics (to inhibit bacterial growth). Individual fungal colonies are then sub-cultured to obtain pure strains.

-

Identification: Strains are identified based on their morphological characteristics and molecular analysis of their rDNA gene sequences (ITS region).[8][14]

-

Large-Scale Fermentation: For the production of secondary metabolites, the pure fungal strain is cultivated in a large volume of liquid medium (e.g., Potato Dextrose Broth - PDB) or on a solid substrate like rice.[15][16] The cultures are incubated for several days or weeks under controlled conditions (e.g., 28°C, shaking) to allow for sufficient growth and metabolite production.[15]

Extraction and Isolation of Penicillides

-

Extraction: After incubation, the fungal culture (broth and/or mycelia) is extracted with an organic solvent, typically ethyl acetate. This process partitions the secondary metabolites from the aqueous culture medium into the organic solvent. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation and Purification: The crude extract is a complex mixture of compounds. It is subjected to various chromatographic techniques to isolate the pure penicillides.

-

Column Chromatography (CC): The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate, dichloromethane-methanol) to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using preparative or semi-preparative HPLC, often with a C18 column, to yield pure compounds.

-

Structure Elucidation

The chemical structure of a purified compound is determined using a combination of modern spectroscopic techniques.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the precise molecular weight and elemental formula of the compound.[17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, ROESY) NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.[17][18]

-

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides an unambiguous determination of its three-dimensional structure and absolute configuration.[8][14]

Bioactivity Screening Assays

Pure compounds are screened for various biological activities to identify their therapeutic potential.

-

Cytotoxicity Assay (e.g., MTT Assay):

-

Human cancer cell lines (e.g., HepG2, HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the isolated compounds for a specified period (e.g., 48-72 hours).

-

The viability of the cells is assessed by adding MTT reagent. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

The formazan is dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.[7]

-

-

Antimicrobial Assay (Broth Microdilution Method):

-

Bacterial or fungal pathogens are grown to a standardized concentration.

-

Serial dilutions of the test compounds are prepared in a 96-well plate containing growth medium.

-

The microbial suspension is added to each well.

-

The plates are incubated under appropriate conditions.

-

The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible microbial growth, is determined.[5][18]

-

-

Antiviral Assay (e.g., against HIV-1):

-

Host cells (e.g., C8166 cells) are infected with the virus.

-

The infected cells are then treated with various concentrations of the test compounds.

-

After incubation, the cytopathic effect (CPE) or the activity of a viral enzyme (like reverse transcriptase) is measured.

-

The IC₅₀ value, the concentration required to inhibit viral replication by 50%, is determined.[8]

-

Visualizations: Workflows and Pathways

Discovery Workflow for Bioactive Penicillides

References

- 1. Novel Bioactive Natural Products from Marine-Derived Penicillium Fungi: A Review (2021–2023) [mdpi.com]

- 2. Bioactive Compounds Produced by Strains of Penicillium and Talaromyces of Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Bioactive Natural Products from Marine-Derived Penicillium Fungi: A Review (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Composition and Biological Activities of Metabolites from the Marine Fungi Penicillium sp. Isolated from Sediments of Co To Island, Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penicillides from Penicillium and Talaromyces: Chemical Structures, Occurrence and Bioactivities [mdpi.com]

- 7. Marine-Derived Penicillium Species as Producers of Cytotoxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broad-Spectrum Antiviral Natural Products from the Marine-Derived Penicillium sp. IMB17-046 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Penicillides from Penicillium and Talaromyces: Chemical Structures, Occurrence and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broad-Spectrum Antiviral Natural Products from the Marine-Derived Penicillium sp. IMB17-046 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Bioactive Natural Products from Marine-Derived Penicillium Fungi: A Review (2021–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. Cytotoxic and Antimicrobial Compounds from the Marine-Derived Fungus, Penicillium Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation, structural elucidation, and antimicrobial evaluation of the metabolites from a marine-derived fungus Penicillium sp. ZZ1283 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unfolding Pathway of Penicillides: A Technical Guide to Their Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillides are a class of bioactive polyketide natural products produced by various fungi, most notably from the genera Penicillium and Talaromyces. These compounds exhibit a range of biological activities, making them of interest for drug discovery and development. Elucidating the biosynthetic pathway of penicillides is crucial for understanding their formation, enabling pathway engineering for the production of novel analogs, and optimizing their production. This technical guide provides a comprehensive overview of the current understanding of the penicillide biosynthetic pathway, drawing upon available literature and general principles of fungal polyketide biosynthesis. While the specific gene cluster responsible for penicillide production has not yet been definitively characterized in the reviewed literature, a proposed pathway and the methodologies to fully elucidate it are presented herein.

Proposed Biosynthetic Pathway of Penicillides and Purpactin A

Penicillides are biosynthetically derived from the polyketide pathway. The proposed biosynthetic scheme suggests that the formation of these molecules, including the related compound purpactin A, initiates from a polyketide chain. This chain undergoes a series of cyclizations and modifications to form a key spirobenzofuran intermediate. Subsequent enzymatic transformations, including rearrangements and tailoring reactions, lead to the diverse structures of penicillides and purpactins.

A proposed pathway involves the formation of a spirobenzofuran-1,2'-cyclohexa-3',5'-diene-2',3-dione intermediate. From this central molecule, the pathway can diverge. For instance, purpactin B is proposed as an intermediate in the biosynthesis of purpactin A, which is formed through acetylation and rearrangement of purpactin B. The biosynthesis of penicillide is also deduced to start from this spirobenzofuran intermediate, with subsequent modifications to the side chain and the tricyclic skeleton generating the various known penicillide analogs.

Identifying New Fungal Sources of Penicillide Compounds: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillides are a class of polyketide-derived secondary metabolites produced predominantly by fungi belonging to the genera Penicillium and Talaromyces. These compounds exhibit a range of promising biological activities, including antibacterial, antifungal, and cytotoxic effects, making them attractive candidates for drug discovery and development. Structurally, they are characterized by a dibenzo[b,g][1][2]dioxocin-5(7H)-one core. The exploration of novel fungal sources, particularly from unique ecological niches such as endophytic fungi, continues to be a promising strategy for the discovery of new penicillide analogues with enhanced or novel bioactivities. This guide provides an in-depth technical overview of the methodologies required to identify new fungal sources of penicillide compounds, from isolation of the producing organisms to the purification and characterization of the metabolites.

Data Presentation: Fungal Sources and Biological Activities of Penicillides

Quantitative data on the production and biological activities of penicillide compounds are crucial for comparative analysis and prioritizing strains and molecules for further development. The following tables summarize the known fungal producers of various penicillides and their reported biological activities. It should be noted that fermentation yields are often not reported in discovery-focused studies and can vary significantly based on the fungal strain and cultivation conditions.

Table 1: Fungal Sources of Penicillide Compounds

| Penicillide Compound | Producing Fungal Strain(s) | Source/Habitat of Fungus | Reference(s) |

| Penicillide | Penicillium sp., Talaromyces sp. | Endophytic from Taxus cuspidata | [3] |

| Pestalotiopsis sp. | Not specified | [4] | |

| Talaromyces sp. | Endophyte from Phyllanthus emblica | [3] | |

| Purpactin A | Penicillium sp. | Not specified | [4] |

| Pestalotiopsis sp. | Not specified | [4] | |

| Isopenicillide | Talaromyces miniolouteus | Marine sponge | [5] |

| Hydroxypenicillide | Talaromyces miniolouteus | Marine sponge | [5] |

| Prenpenicillide | Penicillium sp. ZLN29 | Marine sediment | [6] |

Table 2: Biological Activities of Selected Penicillide Compounds

| Compound | Activity Type | Target | Measurement | Value | Reference(s) |

| Penicillide | Antibacterial | Staphylococcus aureus (MRSA, ATCC 43300) | MIC | 0.78 µg/mL | [7] |

| Antibacterial | Acinetobacter baumannii | % Inhibition | 40% at 100 µg/mL | [3] | |

| Antifungal | Cryptococcus neoformans | MIC | >50 µg/mL | [7] | |

| Cytotoxic | HepG2 (Hepatocellular carcinoma) | IC50 | 16.4 µM | [3] | |

| Cytotoxic | KB (Epidermoid carcinoma) | IC50 | 52.5 µM | [3] | |

| Enzyme Inhibition | α-glucosidase | IC50 | 80.9 µM | [3] | |

| Purpactin A | Antibacterial | Escherichia coli | MIC | 4 µg/mL | [7] |

| Cytotoxic | MCF-7 (Breast cancer) | IC50 | 75.28 µM | [3] | |

| Cytotoxic | Vero (Kidney epithelium) | IC50 | 32.57 µM | [3] | |

| Antiplasmodial | Plasmodium falciparum | IC50 | 1.9 µg/mL | [7] | |

| Penicitide A | Cytotoxic | HepG2 (Hepatocellular carcinoma) | IC50 | 32 µg/mL | [6] |

| Prenpenicillide | Cytotoxic | HepG2 (Hepatocellular carcinoma) | IC50 | 9.9 µM | [6] |

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible discovery of new penicillide compounds. The following sections provide step-by-step protocols for key experiments.

Isolation of Endophytic Fungi from Plant Tissues

Endophytic fungi are a rich source of novel secondary metabolites. This protocol is adapted from established methods for isolating these fungi from internal plant tissues.

Materials:

-

Healthy plant tissue (leaves, stems, roots)

-

70-75% Ethanol

-

Sodium hypochlorite solution (1-4% available chlorine)

-

Sterile distilled water

-

Sterile scalpels and forceps

-

Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., 50 µg/mL streptomycin)

-

Parafilm

Procedure:

-

Collect healthy plant samples and transport them to the laboratory in sterile bags, keeping them cool.

-

Wash the plant material thoroughly under running tap water to remove soil and debris.

-

In a laminar flow hood, cut the plant material into small segments (e.g., 0.5 cm x 0.5 cm).

-

Perform a three-step surface sterilization of the plant segments:

-

Immerse in 75% ethanol for 60 seconds.

-

Immerse in sodium hypochlorite solution for 3-5 minutes. The concentration and time may need to be optimized depending on the plant tissue's sensitivity.

-

Immerse in 70% ethanol for 30 seconds.

-

-

Rinse the sterilized segments three times with sterile distilled water to remove any residual sterilizing agents.

-

Aseptically dry the surface-sterilized segments on sterile filter paper.

-

Place 4-5 segments on each PDA plate, ensuring they are evenly spaced.

-

To verify the effectiveness of the surface sterilization, gently press a few of the final rinse water aliquots and a sterilized plant segment onto a PDA plate as a control. No microbial growth should occur from these imprints.

-

Seal the plates with Parafilm and incubate at 25-28°C in the dark for 2-4 weeks.

-

Monitor the plates regularly for fungal growth emerging from the plant segments.

-

When fungal mycelia appear, use a sterile needle to pick the hyphal tip and transfer it to a fresh PDA plate to obtain a pure culture.

-

Subculture until a pure, axenic culture is established.

Fungal Cultivation for Penicillide Production

This protocol describes a general approach for the liquid fermentation of fungal isolates to produce secondary metabolites. Optimization of media components and culture parameters is often necessary to maximize the yield of penicillides.

Materials:

-

Pure fungal culture on a PDA plate

-

Liquid fermentation medium (e.g., Potato Dextrose Broth (PDB), Czapek-Dox Broth, or a specialized production medium)

-

Erlenmeyer flasks (e.g., 250 mL or 500 mL)

-

Sterile water

-

Shaking incubator

Procedure:

-

Prepare the liquid fermentation medium according to the manufacturer's instructions and dispense it into Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask).

-

Sterilize the flasks containing the medium by autoclaving.

-

From a mature (7-14 day old) PDA plate of the fungal isolate, cut 3-5 small agar plugs (approx. 6 mm diameter) using a sterile cork borer.

-

Aseptically transfer the agar plugs into the sterile liquid fermentation medium.

-

Incubate the flasks in a shaking incubator at 150-200 rpm and 25-28°C for 14-21 days.

-

After the incubation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or a vacuum filtration system.

-

The culture broth and the mycelial biomass can be extracted separately to recover extracellular and intracellular metabolites, respectively.

Extraction and Purification of Penicillide Compounds

This protocol outlines a general procedure for the extraction and purification of penicillides from the fungal culture broth using solvent extraction followed by preparative High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fungal culture broth

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA)

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 preparative HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

Procedure:

Part A: Solvent Extraction

-

Transfer the culture broth to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

-

Pool all the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator under reduced pressure.

Part B: Preparative HPLC Purification

-

Dissolve the crude extract in a small volume of methanol.

-

Set up the preparative HPLC system with a reversed-phase C18 column.

-

Prepare the mobile phases:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Equilibrate the column with an initial mobile phase composition (e.g., 90% A, 10% B).

-

Inject the dissolved crude extract onto the column.

-

Run a linear gradient elution to separate the compounds. A typical gradient might be:

-

10-100% B over 40 minutes

-

Hold at 100% B for 5 minutes

-

Return to 10% B over 1 minute and re-equilibrate for 10 minutes

-

-

Monitor the separation at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm).

-

Collect fractions corresponding to the major peaks observed in the chromatogram.

-

Analyze the collected fractions by analytical HPLC to assess their purity.

-

Combine the pure fractions containing the same compound and evaporate the solvent to obtain the purified penicillide.

Structure Elucidation of Penicillide Compounds

The structure of a purified compound is determined using a combination of spectroscopic techniques.

Example Spectroscopic Data for Penicillide (1):

-

Molecular Formula: C₂₁H₂₄O₆ (determined by High-Resolution Electrospray Ionization Mass Spectrometry - HR-ESI-MS).

-

HR-ESI-MS: m/z [M+H]⁺ calculated for C₂₁H₂₅O₆, found value would be close to the calculated value.

-

¹H NMR (Proton NMR): Provides information on the number and types of protons and their neighboring protons. Expected signals would include aromatic protons, methoxy protons, and protons of the aliphatic side chain.

-

¹³C NMR (Carbon NMR): Provides information on the number and types of carbon atoms (e.g., carbonyl, aromatic, aliphatic). For penicillide, approximately 21 distinct carbon signals would be expected.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons (protons on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for connecting different fragments of the molecule.

-

Mandatory Visualizations

Experimental Workflow for Penicillide Discovery

Proposed Biosynthetic Pathway of Penicillide

Penicillides are synthesized via the polyketide pathway. The proposed biosynthetic scheme involves the oxidative cleavage of a benzophenone intermediate.

Regulatory Signaling Pathway for PKS Gene Expression

The expression of polyketide synthase (PKS) genes, which are essential for penicillide biosynthesis, is controlled by a complex regulatory network. This diagram illustrates a simplified model of the signaling cascade.

References

- 1. Penicillin production by wild isolates of Penicillium chrysogenum in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of Penicillin by Fungi Growing on Food Products: Identification of a Complete Penicillin Gene Cluster in Penicillium griseofulvum and a Truncated Cluster in Penicillium verrucosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Penicillides from Penicillium and Talaromyces: Chemical Structures, Occurrence and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bioactive Compounds Produced by Strains of Penicillium and Talaromyces of Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Penicillide Extraction from Talaromyces Cultures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of penicillides, a class of bioactive secondary metabolites, from Talaromyces cultures. Penicillides are polyketide-derived compounds with a characteristic dibenzo[b,g][1][2]dioxocin-5(7H)-one core structure, and they have garnered interest for their potential therapeutic applications. Talaromyces species are frequently reported as prolific producers of these compounds.

The following sections detail the necessary steps from fungal cultivation to the isolation of purified penicillides, including methodologies for extraction and chromatographic purification. Quantitative data from various studies have been summarized for comparative purposes, and workflows are visualized to aid in experimental planning.

I. Overview of Penicillide Production and Extraction

Penicillides are synthesized via the polyketide pathway in various fungi, most notably species within the genera Talaromyces and Penicillium. The production and subsequent extraction of these compounds involve several key stages:

-

Cultivation: Talaromyces species are cultured on suitable nutrient media to promote growth and secondary metabolite production.

-

Extraction: The fungal biomass and/or the culture broth are extracted with an appropriate organic solvent to isolate the crude secondary metabolites.

-

Purification: The crude extract is subjected to chromatographic techniques to separate and purify the penicillide compounds from other metabolites.

-

Characterization: Purified compounds are identified and characterized using spectroscopic and spectrometric methods.

The choice of cultivation method (solid-state vs. submerged fermentation) and extraction solvent significantly impacts the yield and profile of the extracted metabolites. Ethyl acetate is a commonly used solvent for the extraction of penicillides due to its polarity, which is well-suited for these moderately polar compounds.

II. Quantitative Data Summary

The following table summarizes quantitative data related to the cultivation, extraction, and purification of secondary metabolites from Talaromyces cultures, including instances where penicillides have been isolated. These values can serve as a baseline for experimental design.

| Parameter | Value | Talaromyces Species | Culture/Extraction Details | Source |

| Cultivation Time | 7-8 days | Talaromyces sp. (general) | Submerged fermentation in Potato Dextrose Broth (PDB). | [1] |

| 12 days | Curvularia eragrostidis (similar endophytic fungus) | Submerged fermentation in PDB for maximum antibacterial production. | [3] | |

| 14 days | Mangrove Fungal Endophytes | Submerged fermentation in Malt Extract Broth (MEB). | [4] | |

| 30 days | Talaromyces sp. BTBU20213036 | Solid-state fermentation on rice medium. | ||

| 30 days | Endophytic Fungi | Submerged fermentation in PDB with periodic stirring. | [5] | |

| Extraction Solvent | Ethyl Acetate | Talaromyces sp. (general) | Liquid-liquid extraction of culture filtrate. | [1][5] |

| Ethyl Acetate:Methanol (80:20) | Talaromyces sp. BTBU20213036 | Initial extraction of fermented solid rice media. | [6] | |

| Ethyl Acetate | Talaromyces verruculosus | Liquid-liquid extraction of 60 L culture broth with 3 x 50 L solvent. | [2] | |

| Crude Extract Yield | 18.4 g | Talaromyces sp. BTBU20213036 | From 20 x 1 L flasks of solid rice culture. | [6] |

| 12.8 g | Talaromyces verruculosus | From 60 L of culture broth. | [2] | |

| Purified Compound Yield | 4.9 mg (Penicillide) | Talaromyces sp. BTBU20213036 | From 18.4 g of initial crude extract. | [6] |

| 5.5 mg/L (3-O-methylfunicone) | Talaromyces pinophilus | From culture filtrate. | [7] |

III. Experimental Protocols

This section provides detailed methodologies for the cultivation of Talaromyces and the subsequent extraction and purification of penicillides.

Protocol 1: Submerged Fermentation and Liquid-Liquid Extraction

This protocol is suitable for Talaromyces species grown in liquid culture.

1. Fungal Cultivation: a. Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions and dispense into Erlenmeyer flasks. b. Inoculate the PDB with a pure culture of the desired Talaromyces species. c. Incubate the flasks at 25-28°C for 10-14 days with shaking (approx. 150 rpm) to ensure aeration.

2. Extraction: a. After the incubation period, separate the fungal mycelium from the culture broth by filtration through muslin cloth or filter paper. b. Transfer the culture filtrate to a separating funnel. c. Add an equal volume of ethyl acetate to the separating funnel (e.g., 1 L of ethyl acetate for 1 L of filtrate). d. Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure. e. Allow the layers to separate. The upper organic layer containing the secondary metabolites will be colored (often yellowish). f. Collect the upper ethyl acetate layer. g. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery. h. Combine all ethyl acetate extracts and dry them over anhydrous sodium sulfate. i. Evaporate the solvent using a rotary evaporator at 40-45°C to obtain the crude extract.

Protocol 2: Solid-State Fermentation and Extraction

This protocol is adapted for Talaromyces species grown on a solid substrate like rice.[6]

1. Fungal Cultivation: a. Place 200 g of rice and an appropriate amount of water (e.g., 200 mL) into 1 L Erlenmeyer flasks and autoclave. b. Inoculate the sterile rice with the Talaromyces strain. c. Incubate the flasks at 28°C in a stationary position for 30 days.[6]

2. Extraction: a. After incubation, macerate the fermented rice culture and extract it three times with a solvent mixture such as ethyl acetate:methanol (80:20, v/v). b. Filter the extract to remove the solid rice material. c. Combine the solvent extracts and evaporate to dryness under vacuum to yield the crude extract.[6] d. For further partitioning, resuspend the crude extract in distilled water and perform a liquid-liquid extraction with ethyl acetate as described in Protocol 1 (steps 2b-2i).[6]

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol describes a general method for the purification of penicillides from the crude extract.

1. Column Preparation: a. Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane). b. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. c. Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

2. Sample Loading: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent). b. Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

3. Elution: a. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system starts with 100% hexane, transitions to a hexane/dichloromethane mixture, then dichloromethane, and finally a dichloromethane/methanol mixture.[6] b. Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis: a. Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing compounds of interest. b. Combine fractions that show a similar TLC profile and contain the target penicillide. c. Evaporate the solvent from the combined fractions to obtain the purified compound.

5. Further Purification (Optional): a. For higher purity, subject the fractions containing the penicillide to further chromatographic steps, such as Sephadex LH-20 column chromatography or High-Performance Liquid Chromatography (HPLC).[2][6]

IV. Visualizations

Proposed Biosynthetic Pathway of Penicillide

The following diagram illustrates the proposed biosynthetic pathway leading to the formation of penicillide, starting from the polyketide pathway intermediate, spirobenzofuran-l,2'-cyclohexa-3',5'-diene-2',3-dione.[8]

Caption: Proposed biosynthetic routes for penicillide and purpactin A.

General Experimental Workflow for Penicillide Extraction

This workflow outlines the major steps from fungal culture to the isolation of pure penicillide.

Caption: General workflow for penicillide extraction and purification.

References

- 1. 2.5. Ethyl Acetate Extraction of Fungal Secondary Metabolites [bio-protocol.org]

- 2. Isolation, Identification and Antimicrobial Activities of Two Secondary Metabolites of Talaromyces verruculosus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Broad-Spectrum Antimicrobial Action of Cell-Free Culture Extracts and Volatile Organic Compounds Produced by Endophytic Fungi Curvularia Eragrostidis [frontiersin.org]

- 4. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New Antibacterial Secondary Metabolites from a Marine-Derived Talaromyces sp. Strain BTBU20213036 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for HPLC-Based Quantification and Purification of Penicillide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillide is a polyketide-derived secondary metabolite produced by various species of Penicillium and Talaromyces fungi. It has garnered interest due to its potential biological activities. This document provides detailed application notes and protocols for the quantification and purification of penicillide using High-Performance Liquid Chromatography (HPLC). The methods described herein are intended to serve as a starting point for researchers and professionals involved in the analysis and isolation of this natural product.

I. Quantification of Penicillide by HPLC-UV

Application Note:

The following is a proposed analytical HPLC method for the quantification of penicillide in fungal extracts. As a specific validated method for penicillide is not widely available in the public domain, this protocol is based on established methods for the analysis of similar fungal polyketides. Method development and validation are recommended prior to routine use.

Proposed Analytical HPLC Method:

A reversed-phase HPLC method with UV detection is proposed for the quantitative analysis of penicillide. A C18 column is recommended for the separation, with a gradient elution using a mobile phase consisting of acetonitrile and water, both modified with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Experimental Protocol:

1. Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile, methanol, and water.

-

Formic acid (or trifluoroacetic acid).

-

Penicillide standard (if available) or a well-characterized purified extract.

-

Sample filtration devices (e.g., 0.22 µm syringe filters).

2. Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient Program | 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at approximately 220 nm and 280 nm |

| Injection Volume | 10 µL |

3. Standard and Sample Preparation:

-

Standard Preparation: If a pure penicillide standard is available, prepare a stock solution in methanol or acetonitrile (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.

-

Sample Preparation (Fungal Extract):

-

Lyophilize the fungal culture (mycelium and/or broth).

-

Extract the lyophilized material with a suitable organic solvent (e.g., ethyl acetate or methanol) using sonication or maceration.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

Dissolve a known amount of the crude extract in methanol or acetonitrile.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

-

4. Quantification:

-

Construct a calibration curve by plotting the peak area of the penicillide standard against its concentration.

-

Determine the concentration of penicillide in the samples by interpolating their peak areas on the calibration curve.

Illustrative Quantitative Data (for Method Development):

The following table provides an example of data that would be generated during method validation. These values are illustrative and should be determined experimentally.

| Parameter | Illustrative Value |

| Retention Time (tR) | ~15-18 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Recovery (%) | 95 - 105% |

| Precision (RSD%) | < 2% |

II. Purification of Penicillide by Semi-Preparative HPLC

Application Note:

This protocol outlines a semi-preparative HPLC method for the isolation of penicillide from a crude fungal extract. The method is based on a reported one-step bio-guided isolation from Penicillium crustosum and is designed to yield milligram quantities of the compound for further studies.

Experimental Protocol:

1. Instrumentation and Materials:

-

Semi-preparative HPLC system with a high-pressure gradient pump, a manual or automated injector with a large-volume loop, a fraction collector, and a UV detector.

-

Reversed-phase C18 semi-preparative column (e.g., YMC-Pack ODS-A, 10 x 250 mm, 5 µm).

-

HPLC-grade acetonitrile and water.

-

Formic acid (or trifluoroacetic acid).

-

Crude or partially purified fungal extract containing penicillide.

2. Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | YMC-Pack ODS-A (10 x 250 mm, 5 µm) or equivalent |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient Program | A shallow gradient optimized from the analytical method, e.g., 30-70% B over 40 minutes |

| Flow Rate | 4.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 100-500 µL (depending on sample concentration and column capacity) |

3. Sample Preparation and Purification:

-

Dissolve the crude fungal extract in a minimal amount of methanol or mobile phase.

-

Filter the sample through a 0.45 µm filter to remove any particulate matter.

-

Perform a preliminary analytical HPLC run to determine the retention time of penicillide.

-

Inject the sample onto the semi-preparative HPLC system.

-

Collect fractions corresponding to the peak of penicillide as determined by the UV detector.

-

Analyze the collected fractions by analytical HPLC to assess their purity.

-

Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified penicillide.

III. Visualizations

Biosynthetic Pathway of Penicillide:

The biosynthesis of penicillide is proposed to originate from the polyketide pathway.[1] The following diagram illustrates a simplified, proposed biosynthetic scheme.

Experimental Workflow for Penicillide Purification:

The general workflow for the extraction and purification of penicillide from a fungal culture is depicted below.

References

Application Notes and Protocols for Determining Penicillide Bioactivity In Vitro

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of in vitro assays to determine the bioactivity of penicillides, a class of natural products primarily produced by Penicillium and Talaromyces species.[1][2] These compounds have garnered interest for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4]

These protocols are intended to serve as a comprehensive guide for researchers in natural product discovery, pharmacology, and drug development to screen and characterize the biological effects of penicillide compounds.

Anticancer Bioactivity Assays

A primary area of investigation for penicillides is their potential as anticancer agents.[5] In vitro assays are crucial for initial screening and determining the cytotoxic and cytostatic effects of these compounds on cancer cell lines.

Cell Viability and Cytotoxicity Assays (MTT/MTS Assay)

The MTT and MTS assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells with active metabolism convert the tetrazolium salt (MTT or MTS) into a colored formazan product.[6][8][9] The intensity of the color is directly proportional to the number of living cells.[8]

Experimental Protocol: MTT Assay

This protocol is adapted from standard procedures for assessing cell viability.[6][7][8][9]

Materials:

-

Penicillide compound of interest, dissolved in a suitable solvent (e.g., DMSO).

-

Cancer cell lines (e.g., PA-1, UMG87, MCF-7, HeLa).[5][10][11][12]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well tissue culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7][9]

-

Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water, or DMSO).[8]

-